2,4-D isooctyl ester

Description

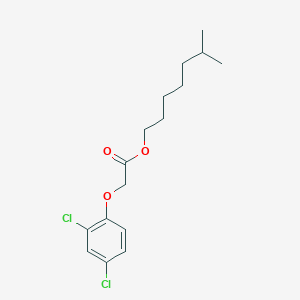

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2O3/c1-12(2)6-4-3-5-9-20-16(19)11-21-15-8-7-13(17)10-14(15)18/h7-8,10,12H,3-6,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPLSOGERZQYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2O3 | |

| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ded-weed lv-69 67 percent 2,4-d isooctyl ester appears as white crystals in commerce, a brown or dark brown liquid. (NTP, 1992), Yellow-brown liquid; [HSDB] Brown-yellow liquid; [MSDSonline] | |

| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D isooctyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

317 °C | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

119 °F (NTP, 1992), Greater than 175 °F (open cup) /2,4-D esters/ | |

| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in oils /2,4-D esters/, In water, 0.0324 mg/l @ 25 °C | |

| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.025 at 77.4 °F (NTP, 1992) - Denser than water; will sink, 1.14-1.17 g/ml @ 20 °C | |

| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.2 mmHg at 64.4 °F ; 10.9 mmHg at 86.0 °F (NTP, 1992), 0.00000706 [mmHg], 7.06X10-6 mm Hg @ 25 °C | |

| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D isooctyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/ | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-brown liquid | |

CAS No. |

25168-26-7 | |

| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D-isoctyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctyl (2,4-dichlorophenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-ISOCTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7GLT14C7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

12 °C | |

| Record name | 2,4-D ISOOCTYL ESTERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis and Characterization of 2,4-D Isooctyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-D isooctyl ester, a selective herbicide used for controlling broadleaf weeds.[1][2] This document details the chemical properties, synthesis protocols, and analytical characterization methods for this compound, presenting quantitative data in structured tables and visualizing experimental workflows.

Physicochemical and Spectroscopic Properties

This compound is chemically known as 6-methylheptyl 2-(2,4-dichlorophenoxy)acetate.[3] It is a yellow-brown liquid with a molecular formula of C₁₆H₂₂Cl₂O₃ and a molecular weight of 333.25 g/mol .[3][4] As a herbicide, it is valued for its high boiling point, low volatility, and low drift potential.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂Cl₂O₃ | [3] |

| Molecular Weight | 333.25 g/mol | [4] |

| Appearance | Yellow-brown liquid | [3] |

| CAS Number | 25168-26-7 | [3] |

| Vapor Pressure | 0.00000706 mmHg | [3] |

Spectroscopic data is crucial for the structural confirmation of this compound. While detailed spectra are typically found in dedicated databases, the availability of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra has been noted.[3]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of 2,4-dichlorophenoxyacetic acid (2,4-D) with isooctyl alcohol. A patented method outlines a high-yield process using hydrochloric acid as a catalyst under reduced pressure.[5] An alternative approach involves a one-pot synthesis starting from phenoxyacetic acid, which is then chlorinated and esterified.[6]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from a patented method for the synthesis of this compound.[5]

Materials:

-

2,4-dichlorophenoxyacetic acid (2,4-D)

-

Isooctyl alcohol

-

Hydrochloric acid (20-36.5% mass concentration)

-

Activated carbon

-

Toluene (for azeotropic distillation, optional)[7]

Equipment:

-

Reaction vessel with a stirrer, thermometer, and reflux condenser

-

Vacuum pump

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a reaction vessel, combine 2,4-dichlorophenoxyacetic acid and isooctyl alcohol. The typical molar ratio of 2,4-D to isooctyl alcohol is between 1:1.0 and 1:2.0.[5]

-

Catalyst Addition: Add hydrochloric acid as the catalyst, with the amount being 0.5-5.0% of the molar amount of 2,4-D.[5]

-

Esterification: Heat the mixture to 100-180°C while stirring. Apply a vacuum to facilitate the removal of water produced during the reaction.[5] The water separation pressure is controlled between -0.01 and -0.1 MPa.[5]

-

Reaction Monitoring: Monitor the reaction progress using liquid chromatography (LC) to determine the concentration of unreacted 2,4-D.[5]

-

Solvent Removal: Once the reaction is complete (as indicated by LC), reduce the pressure further to remove excess isooctyl alcohol.[5]

-

Decolorization: Cool the reaction mixture to approximately 120°C and add activated carbon. Stir for 30 minutes to decolorize the product.[5]

-

Purification: Cool the mixture to 80°C and perform suction filtration to remove the activated carbon, yielding the final this compound product.[5]

Table 2: Quantitative Data from Synthesis Protocol [5]

| Parameter | Result 1 | Result 2 |

| Yield | 98.46% | 97.63% |

| Purity (GC) | 99.07% | 98.80% |

| Free Acid Content | 0.23% | 0.47% |

| Water Content | 0.11% | 0.09% |

A visual representation of this synthesis and purification workflow is provided below.

Characterization and Analytical Methods

The characterization of this compound involves a variety of analytical techniques to confirm its identity, purity, and to quantify its presence in various matrices.

Chromatographic Methods

Gas chromatography (GC) and liquid chromatography (LC) are the primary methods for the analysis of this compound.

-

Gas Chromatography (GC): A simple and rapid method for determining the purity of the final product and for residue analysis in environmental samples like wheat and soil has been developed using a GC coupled with an electron capture detector (GC-ECD).[8][9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the determination of 2,4-D residues in complex matrices such as soybean and corn, a high-throughput LC-MS/MS method is employed. This method often involves an initial alkaline hydrolysis step to convert all forms of 2,4-D (including esters) into the acid form before extraction and analysis.[10]

Sample Preparation for Residue Analysis

The analysis of this compound residues in environmental and biological samples requires specific extraction and cleanup procedures. A common approach involves:

-

Extraction: Samples are typically extracted with an acidified organic solvent like methanol.[8] For some matrices, an alkaline hydrolysis step is performed prior to extraction to convert the ester to the 2,4-D acid.[10]

-

Cleanup: Solid-phase extraction (SPE) with cartridges such as hydrophilic-lipophilic balanced (HLB) cartridges is used to remove interfering substances from the extract.[8]

-

Analysis: The cleaned-up extract is then analyzed by GC or LC-MS/MS.[8][10]

Table 3: Performance of Analytical Method for Residue Analysis [9]

| Parameter | Value |

| Recovery | 80.1% - 110.0% |

| Relative Standard Deviation (RSD) | 2.4% - 16.1% |

| Half-life in wheat seedling and soil | 1.0 - 3.0 days |

Below is a generalized workflow for the residue analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols, quantitative data, and visualized workflows offer valuable resources for researchers and professionals in the fields of chemistry and drug development. The methods described allow for the efficient synthesis of high-purity this compound and its accurate quantification in various matrices.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,4-Dichlorophenoxyacetic acid isooctyl ester | C16H22Cl2O3 | CID 24678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CN114773190A - Method for preparing 2, 4-dichlorophenoxyacetic acid isooctyl ester - Google Patents [patents.google.com]

- 6. CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid - Google Patents [patents.google.com]

- 7. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Dissipation and residue of this compound in wheat and soil [pubmed.ncbi.nlm.nih.gov]

- 10. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

Physicochemical properties of 2,4-D isooctyl ester.

An In-depth Technical Guide on the Physicochemical Properties of 2,4-D Isooctyl Ester

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) isooctyl ester is a selective, post-emergence herbicide used to control a wide variety of terrestrial and aquatic broadleaf weeds.[1][2] As a member of the chlorophenoxy compound family, it is characterized by its high boiling point, low volatility, and low drift potential.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and environmental science. The ester forms of 2,4-D are generally more potent and penetrate foliage more effectively than the salt forms.[1][5] In the environment and within organisms, the ester is rapidly hydrolyzed to the parent 2,4-D acid.[5][6]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂Cl₂O₃ | [3][6][7] |

| Molecular Weight | 333.25 g/mol | [3][7] |

| CAS Number | 25168-26-7 | [6] |

| Appearance | Yellow-brown liquid | [6][8] |

| Melting Point | 12°C | [9][10] |

| Boiling Point | 396.9°C at 760 mmHg | [9] |

| Density | 1.15 g/cm³ | [9] |

| Vapor Pressure | 7.06 x 10⁻⁶ mmHg | [6][8] |

| Water Solubility | Insoluble | [11] |

| Flash Point | 48°C | [9][10] |

| Octanol-Water Partition Coefficient (XlogP) | 6.3 (Predicted) | [8][12] |

Experimental Protocols

1. Melting and Boiling Point Determination:

-

Methodology: Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus is typically used for determining the melting point. For the boiling point, a distillation method under reduced pressure is often employed to prevent decomposition, with the results extrapolated to standard atmospheric pressure.[15]

2. Density Measurement:

-

Methodology: A pycnometer or a digital density meter is used to determine the density of the liquid ester at a specified temperature, typically 20°C or 25°C.

3. Vapor Pressure Measurement:

-

Methodology: Gas-liquid chromatography (GLC) is a common method for determining the vapor pressure of low-volatility compounds like 2,4-D esters.[16] The compound is passed through a column at various temperatures, and its retention time is compared to that of known standards.

4. Water Solubility Determination:

-

Methodology: The shake-flask method is a standard procedure. An excess amount of the substance is added to a known volume of water and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then measured, often using High-Performance Liquid Chromatography (HPLC).[17]

5. Octanol-Water Partition Coefficient (Kow) Determination:

-

Methodology: The shake-flask method is also used for determining Kow. Equal volumes of octanol (B41247) and water are mixed with the substance and shaken until equilibrium. The concentration of the substance in both the octanol and water phases is then measured to calculate the partition coefficient.[18] For highly lipophilic compounds, HPLC-based methods can also be employed.

Visualizations

Mode of Action

This compound acts as a synthetic auxin, a plant growth regulator.[5][19] After absorption, it is translocated to the meristematic tissues where it causes uncontrolled and unsustainable cell division, leading to the death of susceptible broadleaf plants.[1][5][20]

Caption: Simplified workflow of 2,4-D's herbicidal action in plants.

Experimental Workflow for Physicochemical Property Determination

The determination of a pesticide's physicochemical properties follows a structured workflow to ensure accurate and reproducible data, which is crucial for environmental risk assessment.[13][14]

Caption: General workflow for determining physicochemical properties.

Environmental Fate of this compound

The environmental fate of this compound is primarily governed by its rapid hydrolysis to the more mobile 2,4-D acid, followed by microbial degradation.[5][21][22]

Caption: Key pathways for the environmental fate of this compound.

References

- 1. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 2. This compound; 2,4-D-isoctyl; CAS NO 25168-26-7; EC NO 246-704-3; 2,4-dichlorophenoxyacetic acid isooctyl ester; broadleaf weed control from China manufacturer - Hangzhou Tianlong Biotechnology Co., Ltd. [cn-agro.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. scbt.com [scbt.com]

- 8. 2,4-Dichlorophenoxyacetic acid isooctyl ester | C16H22Cl2O3 | CID 24678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound CAS#: 25168-26-7 [amp.chemicalbook.com]

- 11. This compound | 25168-26-7 [chemicalbook.com]

- 12. PubChemLite - 2,4-dichlorophenoxyacetic acid isooctyl ester (C16H22Cl2O3) [pubchemlite.lcsb.uni.lu]

- 13. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agriculture.researchfloor.org [agriculture.researchfloor.org]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Vapor Pressures of Low-Volatile Esters of 2,4-D | Weed Science | Cambridge Core [cambridge.org]

- 17. seer.ufu.br [seer.ufu.br]

- 18. icontrolpollution.com [icontrolpollution.com]

- 19. deq.mt.gov [deq.mt.gov]

- 20. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. taylorfrancis.com [taylorfrancis.com]

- 22. juniperpublishers.com [juniperpublishers.com]

Molecular structure and formula of 2,4-D isooctyl ester.

An In-depth Technical Guide on 2,4-D Isooctyl Ester: Molecular Structure, Properties, Synthesis, and Analysis

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) isooctyl ester is a selective, systemic herbicide used to control broadleaf weeds.[1][2][3] It belongs to the chlorophenoxy class of compounds and is characterized by its high boiling point, low volatility, and low drift potential, making it suitable for various agricultural and forestry applications.[1][3] This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis, and analytical methodologies for this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

Molecular Structure and Chemical Formula

The molecular identity of this compound is defined by its specific arrangement of atoms and chemical bonds.

-

Chemical Name: 6-methylheptyl 2-(2,4-dichlorophenoxy)acetate[2][4]

-

Synonyms: 2,4-Dichlorophenoxyacetic acid isooctyl ester, 2,4-D isooctyl[4]

The structure consists of a 2,4-dichlorophenoxy group linked to an acetic acid moiety, which is esterified with an isooctyl alcohol (specifically, 6-methylheptan-1-ol).

Structural Representations:

-

SMILES: CC(C)CCCCCOC(=O)COC1=CC=C(Cl)C=C1Cl[2]

-

InChI: InChI=1S/C16H22Cl2O3/c1-12(2)6-4-3-5-9-20-16(19)11-21-15-8-7-13(17)10-14(15)18/h7-8,10,12H,3-6,9,11H2,1-2H3[2]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its application, handling, and environmental fate. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid; Yellow-brown liquid | [1][4] |

| Molecular Weight | 333.25 g/mol | [1][2][5] |

| Molecular Formula | C₁₆H₂₂Cl₂O₃ | [1][2][5] |

| Vapor Pressure | 7.06 x 10⁻⁶ mmHg | [4] |

| Solubility | In Vitro: DMSO: ≥ 175 mg/mL (525.13 mM) | [1] |

| Purity | ≥98% | [2] |

| Storage Conditions | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the esterification of 2,4-D acid with isooctyl alcohol. An alternative approach involves the direct chlorination and esterification of phenoxyacetic acid.

Synthesis via Esterification of 2,4-D Acid

A common method involves the reaction of 2,4-Dichlorophenoxyacetic acid with isooctyl alcohol under reduced pressure, using an acid catalyst such as hydrochloric acid.[6] The water produced during the reaction is removed to drive the equilibrium towards the product.

Experimental Protocol: Synthesis from 2,4-D Acid[6]

-

Reaction Setup: In a four-necked flask equipped with a thermometer, add 2,4-Dichlorophenoxyacetic acid (0.37 mol), isooctyl alcohol (0.444 mol), and 25% hydrochloric acid (0.0037 mol). Set up the apparatus for reduced pressure distillation.

-

Esterification: Heat the mixture to 150°C using an oil bath and stir at 700 rpm. Apply a vacuum to approximately -0.03 MPa to begin the reduced pressure distillation and remove water.

-

Monitoring: Continue the reaction for about 2.5 hours. Monitor the content of 2,4-D in the reaction system using liquid chromatography (LC) as a central control. The reaction endpoint is reached when the 2,4-D content is ≤ 3 wt%.

-

Solvent Removal: Switch to a high-vacuum pump and heat at 120°C under 8 KPa pressure to distill off any remaining isooctyl alcohol. This step takes approximately 1.5 hours.

-

Purification: Cool the reaction mixture to about 120°C and add activated carbon (2.0 g). Stir for 30 minutes for decolorization.

-

Isolation: Cool the solution to 80°C and perform suction filtration to remove the activated carbon. The resulting filtrate is the final this compound product. The reported yield is over 97% with a purity of over 98% as determined by gas chromatography.[6]

Analytical Methodologies

The determination of this compound in environmental and biological matrices often requires a hydrolysis step to convert the ester to the 2,4-D acid, which is then quantified. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common, highly sensitive method for this analysis.[7]

Experimental Protocol: Analysis in Soil by LC-MS/MS (Adapted from EPA methodology)[8]

-

Sample Preparation: Weigh 5.0 g of the soil sample into a 40-mL glass vial.

-

Hydrolysis: Add 10 mL of sodium hydroxide (B78521) solution and 1 mL of methanol. Place the vial in an oven at 85°C overnight (≥16 hours) to hydrolyze the this compound to 2,4-D acid.

-

Acidification: After cooling, acidify the sample by adding 2.5 mL of chilled 15N sulfuric acid to lower the pH to approximately 3.

-

Extraction: Add acetonitrile (B52724), shake vigorously, and centrifuge to separate the layers.

-

Cleanup (d-SPE): Transfer an aliquot of the acetonitrile (upper) layer to a tube containing anhydrous magnesium sulfate, graphitized carbon black, and aluminum oxide. Vortex and centrifuge.

-

Final Extract: Take an aliquot of the cleaned extract, add it to an HPLC vial with water containing formic acid, and add an internal standard solution.

-

LC-MS/MS Analysis: Analyze the sample using a liquid chromatograph coupled to a tandem mass spectrometer. The 2,4-D acid is separated on a C18 column and detected using mass spectrometry, typically in negative ion mode.[7] Quantification is performed using a calibration curve prepared from certified standards.

Environmental Fate and Degradation

In the environment, this compound is not persistent. It undergoes rapid hydrolysis in soil and water to form the anionic 2,4-D acid, which is the primary herbicidally active form and is more mobile.[8][9] This degradation is a critical step in its environmental lifecycle.

The half-life of 2,4-D acid in aerobic mineral soils is approximately 6.2 days.[9] It is further broken down by soil microbes through processes including hydroxylation, cleavage of the acid side-chain, and ultimately, ring opening to yield simpler, non-toxic compounds.[9] For instance, one study noted that 80% of the applied this compound was hydrolyzed to the acid form within 72 hours in moist soil.[8]

Conclusion

This compound is a chemically well-defined herbicide with specific physicochemical properties that govern its use and efficacy. Its synthesis is achieved through straightforward esterification processes that can be optimized for high purity and yield. Modern analytical techniques, particularly LC-MS/MS following a hydrolysis step, allow for sensitive and accurate quantification in complex matrices. Understanding its rapid degradation pathway in the environment is essential for assessing its ecological impact. The data, protocols, and workflows presented provide a foundational technical guide for professionals engaged in research and development involving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. 2,4-Dichlorophenoxyacetic acid isooctyl ester | C16H22Cl2O3 | CID 24678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CN114773190A - Method for preparing 2, 4-dichlorophenoxyacetic acid isooctyl ester - Google Patents [patents.google.com]

- 7. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

- 8. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of 2,4-D Isooctyl Ester as a Synthetic Auxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin widely utilized as a systemic herbicide for the control of broadleaf weeds. The isooctyl ester of 2,4-D is a common formulation that enhances its absorption into plants. This technical guide provides a comprehensive overview of the mechanism of action of 2,4-D isooctyl ester, from its initial uptake and conversion to its molecular interactions with the auxin signaling pathway, leading to physiological effects and, ultimately, herbicidal action.

From Pro-herbicide to Active Form: Uptake and Hydrolysis

This compound is considered a pro-herbicide. Its ester form is more lipophilic than the acid form, facilitating its penetration through the waxy cuticle of plant leaves. Once inside the plant tissue, the isooctyl ester is rapidly hydrolyzed by endogenous esterases to release the active form, 2,4-D acid. This conversion is a critical step for its herbicidal activity.

Molecular Mechanism of Action: Mimicking Natural Auxin

The herbicidal effect of 2,4-D is a result of its ability to mimic the natural plant hormone indole-3-acetic acid (IAA) at the molecular level.[1] As a synthetic auxin, 2,4-D disrupts the normal hormonal balance, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible species.[2]

The TIR1/AFB Auxin Co-receptor Complex

The primary targets of 2,4-D acid are the F-box proteins of the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family, which function as auxin co-receptors.[1] In the presence of auxin, these proteins form a complex with Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressors.[1]

Ubiquitination and Degradation of Aux/IAA Repressors

The binding of 2,4-D acid to the TIR1/AFB proteins stabilizes the interaction between TIR1/AFB and Aux/IAA proteins. This leads to the polyubiquitination of the Aux/IAA repressors by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.

Derepression of Auxin-Responsive Genes

The degradation of Aux/IAA repressors removes their inhibitory effect on Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes. This derepression leads to the transcription of a wide range of genes involved in cell division, expansion, and differentiation, resulting in the characteristic uncontrolled growth observed in plants treated with 2,4-D.

Quantitative Data: Binding Affinity of 2,4-D to TIR1/AFB Receptors

While the qualitative interaction between 2,4-D and TIR1/AFB receptors is well-established, precise quantitative data on their binding affinities (Kd values) are not as readily available as for the natural auxin, IAA. However, relative binding studies and data for other synthetic auxins provide valuable insights.

| Ligand | Receptor | Binding Affinity (Kd) | Method | Reference |

| IAA | AtTIR1 | ~5 µM | Surface Plasmon Resonance (SPR) | [3] |

| 2,4-D | AtTIR1 | Weaker than IAA | Surface Plasmon Resonance (SPR) | |

| 2,4-D | AtAFB2 | Weaker than IAA | Surface Plasmon Resonance (SPR) | |

| 2,4-D | AtAFB5 | Weaker than IAA | Surface Plasmon Resonance (SPR) | |

| Picloram | AtAFB5 | High Affinity | Not Specified |

Note: The binding of 2,4-D to TIR1/AFB receptors is generally weaker than that of the natural auxin IAA, which may be attributed to more rapid dissociation kinetics.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the mechanism of action of this compound.

In Vitro Binding Assay: Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the binding affinity of 2,4-D to TIR1/AFB proteins.

5.1.1 Protein Purification

-

Express recombinant TIR1/AFB proteins (e.g., in insect cells or E. coli).

-

Purify the proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verify protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford or BCA).

5.1.2 SPR Analysis

-

Immobilization of Ligand:

-

Immobilize the purified TIR1/AFB protein onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

-

Activate the sensor surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Inject the purified protein solution over the activated surface.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Injection and Kinetic Analysis:

-

Prepare a series of dilutions of 2,4-D acid in a suitable running buffer (e.g., HBS-EP+).

-

Inject the 2,4-D solutions over the immobilized receptor surface at a constant flow rate.

-

Monitor the change in the SPR signal in real-time to observe association and dissociation phases.

-

Regenerate the sensor surface between injections using a low pH buffer (e.g., glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Gene Expression Analysis: Quantitative PCR (qPCR)

This protocol describes how to measure the expression of auxin-responsive genes in response to this compound treatment.

5.2.1 Plant Material and Treatment

-

Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) medium.

-

Treat the seedlings with a solution of this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for different time points (e.g., 1h, 3h, 6h). Include a mock-treated control.

-

Harvest the plant tissue and immediately freeze it in liquid nitrogen.

5.2.2 RNA Extraction and cDNA Synthesis

-

Extract total RNA from the frozen tissue using a suitable kit or protocol (e.g., Trizol method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

5.2.3 qPCR Analysis

-

Design and validate primers for your target auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., ACTIN2).

-

Prepare the qPCR reaction mix containing cDNA, primers, and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

Analyze the data using the ΔΔCt method to calculate the relative expression of the target genes.

Physiological Assay: Root Elongation Inhibition

This protocol measures the auxin-like activity of this compound by observing its effect on root growth.

5.3.1 Seedling Growth and Treatment

-

Sterilize Arabidopsis thaliana seeds and plate them on MS agar (B569324) plates.

-

After stratification, place the plates vertically in a growth chamber to allow roots to grow along the surface of the agar.

-

After a few days of growth, transfer the seedlings to new MS agar plates containing a range of concentrations of this compound (e.g., 0.01 µM to 10 µM).

-

Include a control plate with no added 2,4-D.

5.3.2 Data Collection and Analysis

-

Mark the position of the root tip at the time of transfer.

-

After a set period of time (e.g., 2-3 days), measure the length of new root growth from the initial mark.

-

Calculate the percentage of root growth inhibition for each concentration compared to the control.

-

Plot the dose-response curve to determine the concentration of this compound that causes 50% inhibition of root growth (IC50).

Visualization of Signaling Pathways and Workflows

Signaling Pathway of 2,4-D Action

Caption: Figure 1: Signaling Pathway of 2,4-D Action.

Experimental Workflow for In Vitro Binding Assay (SPR)

Caption: Figure 2: Workflow for In Vitro Binding Assay (SPR).

Experimental Workflow for Gene Expression Analysis (qPCR)

Caption: Figure 3: Workflow for Gene Expression Analysis (qPCR).

Conclusion

The mechanism of action of this compound as a synthetic auxin is a well-defined process involving its conversion to the active 2,4-D acid, which then hijacks the plant's natural auxin signaling pathway. By binding to the TIR1/AFB co-receptors, it triggers the degradation of Aux/IAA repressors, leading to the uncontrolled expression of auxin-responsive genes and subsequent lethal growth abnormalities in susceptible plants. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricacies of this process and to develop new strategies in herbicide design and crop protection.

References

The Hormonal Impact of 2,4-D Isooctyl Ester on Plant Tillering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hormonal effects of the synthetic auxin herbicide, 2,4-D isooctyl ester, on plant tillering. By examining key studies, this document outlines the physiological and molecular responses of plants to this widely used herbicide, with a focus on the disruption of hormonal signaling pathways that regulate tiller bud outgrowth. This guide is intended to be a valuable resource for researchers in plant science, weed management, and herbicide development.

Executive Summary

Tillering, a critical agronomic trait for cereal crops and a key factor in the propagation of grass weeds, is intricately regulated by a complex network of phytohormones.[1] The application of this compound, a synthetic auxin, significantly inhibits tiller bud growth by overwhelming the plant's natural hormonal balance.[1][2] This guide synthesizes findings from recent studies to elucidate the mechanisms of action, present quantitative data on the dose-dependent inhibitory effects, detail the experimental protocols used to derive these findings, and visualize the complex signaling pathways involved.

Transcriptome analyses reveal that this compound application leads to significant changes in the expression of genes involved in auxin, cytokinin, abscisic acid (ABA), gibberellin (GA), and brassinosteroid signaling pathways.[2][3][4][5][6] The herbicide's primary mode of action involves mimicking natural auxin, leading to uncontrolled growth and eventual plant death in susceptible species.[7][8] This guide will explore the nuanced hormonal crosstalk and the resulting physiological effects on plant tillering.

Quantitative Data on Tillering Inhibition

The application of this compound has a quantifiable, dose-dependent inhibitory effect on the tillering of various grass species. The following tables summarize the key quantitative findings from studies on Setaria viridis (green foxtail), Triticum aestivum (wheat), and Aegilops tauschii.

Table 2.1: Dose-Dependent Effect of this compound on Tiller Number in Setaria viridis

| Concentration (g a.i./ha) | Mean Tiller Number (at 7 DAT) | Inhibition (%) |

| 0 (Control) | ~5.8 | 0 |

| 525 | No significant difference | - |

| 1050 | No significant difference | - |

| 2100 | Significantly reduced | Not specified |

| 4200 | Significantly reduced | Not specified |

| 8400 | Significantly reduced | Not specified |

Source: Data synthesized from studies on Setaria viridis. [2][9] A significant reduction in tillering buds was observed at rates between 2100 and 8400 g a.i./ha.[2][4][6][10][11] The estimated 50% growth inhibition of tiller (GR50) was approximately 1836.16 g a.i./ha.[2]

Table 2.2: Comparative Tiller Bud Inhibition in Triticum aestivum and Aegilops tauschii

| Species | Concentration (g a.i./ha) | Tiller Bud Growth Inhibition (at 3 DAT) | Estimated GR50 (g a.i./ha) |

| Triticum aestivum | 4200 | 77.50% | 1247.14 |

| Aegilops tauschii | 4200 | 38.71% | 5444.74 |

Source: Data from a comparative study on Triticum aestivum and Aegilops tauschii. [1] These results highlight the differential sensitivity of the two species to this compound.[1]

Experimental Protocols

The following sections detail the methodologies employed in the cited research to investigate the hormonal effects of this compound on plant tillering.

Plant Growth and Herbicide Application

-

Seed Germination and Plant Growth: Seeds of the target species are sown in pots containing a mixture of nutrient-rich soil, vermiculite, and perlite (B1173460) (e.g., 3:1:1 v/v/v).[1] Seedlings are grown in a controlled environment with a defined photoperiod (e.g., 14 h light/10 h dark), temperature (e.g., 18°C/13°C), light intensity (e.g., 500 μmol m⁻²s⁻¹), and relative humidity (e.g., 65%).[1]

-

Herbicide Treatment: At a specific growth stage (e.g., 2- to 3-leaf stage, when the first tiller bud is less than 5 mm), seedlings are treated with various concentrations of this compound.[1] A control group is sprayed with deionized water.[1] Application is performed using a calibrated sprayer to ensure uniform coverage.[1]

Tiller Measurement and Analysis

-

Tiller Bud Length Measurement: The length of the tiller buds, typically in the axil of the first leaf, is measured at specified time points (e.g., 3 and 6 days after treatment) using a digital caliper.[1]

-

Tiller Number Count: The total number of visible tillers per plant is counted at regular intervals following treatment.[9]

-

Data Analysis: Statistical analyses, such as ANOVA and t-tests, are used to determine the significance of the differences between treatment groups.[1] Dose-response curves are generated to calculate the herbicide concentration required for 50% growth inhibition (GR50).[2][9]

Transcriptome Analysis (RNA-Seq)

-

Sample Collection: Tiller buds from both control and treated plants are harvested at a specific time point (e.g., 3 days after treatment), immediately frozen in liquid nitrogen, and stored at -80°C.[1]

-

RNA Extraction and Sequencing: Total RNA is extracted from the tiller bud samples. The quality and quantity of the RNA are assessed, followed by library preparation and high-throughput sequencing (e.g., on an Illumina platform).[1][2]

-

Bioinformatic Analysis: The sequencing reads are mapped to the reference genome of the species. Differentially expressed genes (DEGs) between the control and treated samples are identified. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify the biological processes and signaling pathways affected by the herbicide treatment.[1][2]

Phytohormone Quantification

-

Sample Preparation: Phytohormones are extracted from tiller bud tissues.[1]

-

Hormone Analysis: The levels of various endogenous hormones, such as auxins (e.g., IAA), cytokinins (e.g., zeatin), and abscisic acid (ABA), are quantified using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1][12][13][14] This method allows for the sensitive and specific quantification of multiple hormones from a small amount of plant tissue.[12][13]

Visualizing the Molecular Mechanisms

The following diagrams, created using the DOT language, illustrate the key workflows and signaling pathways involved in the hormonal effects of this compound on plant tillering.

Caption: Experimental workflow for studying the effects of this compound on tillering.

Caption: Disruption of the auxin signaling pathway by this compound.

Caption: Hormonal crosstalk in the regulation of tillering by this compound.

Mechanism of Action and Hormonal Crosstalk

This compound acts as a synthetic auxin, disrupting the normal hormonal regulation of plant growth.[7] It is absorbed by the leaves and translocated to the plant's meristems.[7] At the molecular level, 2,4-D binds to auxin receptors, such as TIR1/AFB proteins, which leads to the degradation of Aux/IAA transcriptional repressors.[15] This, in turn, releases auxin response factors (ARFs) to activate the expression of auxin-responsive genes, such as GH3 and SAURs.[2] The overexpression of these genes leads to uncontrolled and unsustainable growth, ultimately causing cell death and inhibiting processes like tillering.[7]

The application of this compound also induces a complex crosstalk with other phytohormones. In Triticum aestivum, the herbicide treatment leads to a significant increase in ABA levels, a hormone known to inhibit bud outgrowth.[1] Conversely, in the more resistant Aegilops tauschii, there is a greater accumulation of cytokinins, which are generally promoters of bud growth.[1] This suggests that the differential sensitivity to the herbicide may be linked to the specific hormonal response it elicits in different species.[1] Furthermore, transcriptome analyses have shown that genes related to GA and brassinosteroid signaling are also affected, indicating a broad-spectrum disruption of the plant's hormonal network.[2][3][4][5][6]

Conclusion and Future Directions

The research synthesized in this guide demonstrates that this compound effectively inhibits plant tillering by disrupting the intricate balance of multiple phytohormone signaling pathways. The primary mechanism involves the overstimulation of the auxin signaling cascade, leading to a cascade of downstream effects, including altered gene expression and crosstalk with other key hormones like ABA and cytokinins. The quantitative data and detailed protocols provided herein offer a solid foundation for researchers investigating herbicide action, plant development, and weed management strategies.

Future research should aim to further dissect the specific roles of the differentially expressed genes identified in the transcriptome studies. Understanding how the products of these genes contribute to the observed physiological responses will provide a more complete picture of the herbicide's mode of action. Additionally, exploring the hormonal responses in a wider range of grass species could lead to the development of more selective and effective herbicides. The methodologies and findings presented in this guide serve as a valuable starting point for these future endeavors.

References

- 1. Regulation of this compound on Triticum aestivum and Aegilops tauschii Tillering and Endogenous Phytohormonal Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the responses of tillering to this compound in Setaria viridis L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Understanding the responses of tillering to this compound in Setaria viridis L. | Semantic Scholar [semanticscholar.org]

- 5. Understanding the responses of tillering to this compound in Setaria viridis L. [ouci.dntb.gov.ua]

- 6. Understanding the responses of tillering to this compound in Setaria viridis L. | Københavns Biblioteker [bibliotek.kk.dk]

- 7. deq.mt.gov [deq.mt.gov]

- 8. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the responses of tillering to this compound in Setaria viridis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

- 15. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide: Full Paper PDF & Summary | Bohrium [bohrium.com]

Initial Investigation into 2,4-D Isooctyl Ester Soil Persistence: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the soil persistence of 2,4-D isooctyl ester, a widely used herbicide. The document synthesizes key data on its environmental fate, details the experimental protocols for its study, and visualizes the critical microbial degradation pathway.

Executive Summary

This compound is characterized by its rapid hydrolysis to 2,4-dichlorophenoxyacetic acid (2,4-D acid) in the soil environment.[1][2][3][4] The persistence of the herbicidal active form is therefore primarily governed by the degradation of 2,4-D acid. Microbial breakdown is the principal mechanism of dissipation for 2,4-D in soil.[2][3][4] The half-life of this compound in soil is typically short, often ranging from 1.0 to 3.0 days.[5][6] The subsequent degradation of 2,4-D acid is influenced by soil type, moisture, temperature, and microbial population, with reported half-lives generally being less than 10 days in aerobic soil conditions.[7]

Data Presentation: Soil Persistence of this compound and 2,4-D Acid

The following tables summarize the dissipation rates of this compound and its primary metabolite, 2,4-D acid, under various reported conditions.

Table 1: Half-life of this compound in Soil

| Soil Type | Half-life (days) | Reference |

| Wheat field soil | 1.0 - 3.0 | [5] |

| Not Specified | > 2 (48 hours) for complete hydrolysis | [1] |

| Catlin and Hanford soil slurries | 1.25 - 1.45 hours (hydrolysis) | [8] |

Table 2: Half-life of 2,4-D Acid in Soil

| Soil Type | Half-life (days) | Conditions | Reference |

| Aerobic mineral soils | 6.2 | Aerobic | |

| General soil | < 7 | Not specified | [9] |

| Rice field soil | 4.74 - 6.24 | Tropical agro-climatic | |

| General soil | ~10 | Not specified | |

| Field dissipation | 59.3 | Moderate persistence | [2][3] |

| Aerobic metabolism | 66 | Moderate persistence | [2][3] |

| Anaerobic aquatic metabolism | 41 - 333 | Anaerobic | [7] |

Experimental Protocols

This section details the methodologies for conducting a comprehensive soil persistence study of this compound.

Soil Sampling and Preparation

A representative soil sample is critical for accurate residue analysis.

-

Sampling Pattern: Collect approximately 15 core samples from the target field using a clean soil auger in a 'W' pattern to ensure a representative composite sample.[10]

-

Sampling Depth: Samples should be taken from the top 15 cm of the soil profile, as pesticide residues are typically concentrated in this layer.[10]

-

Composite Sample: Thoroughly mix the individual core samples to form a single composite sample. A subsample of approximately 500g is then taken for analysis.[10]

-

Storage and Transport: Place the soil sample in a clean, properly labeled sample bag. Store the sample in a cool, dark place and transport it to the laboratory as soon as possible to minimize degradation.[10]

-

Pre-analysis Preparation: Before extraction, air-dry the soil sample at room temperature, and then sieve it through a 2 mm mesh to remove stones and large organic debris.

Laboratory Soil Incubation Study

This protocol simulates the environmental conditions to study the degradation kinetics of this compound.

-

Soil Treatment: A known weight of the prepared soil is treated with a standard solution of this compound to achieve the desired concentration.

-

Incubation Conditions: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity) for a specified period.

-

Sampling Intervals: Sub-samples of the incubated soil are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days) to monitor the dissipation of the parent compound and the formation of metabolites.

Sample Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for pesticide residue extraction from food and environmental samples.[11]

-

Sample Weighing: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, then allow to hydrate (B1144303) for 30 minutes.

-

Extraction: Add 10 mL of acetonitrile (B52724) to the sample tube. For the analysis of total 2,4-D (including the ester form), an initial alkaline hydrolysis step with sodium hydroxide (B78521) can be included to convert the ester to the acid form before extraction.[12][13]

-

Salting Out: Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components.

-

Final Extract: After vortexing and centrifuging the d-SPE tube, the cleaned extract is ready for analysis.

Analytical Determination

Gas Chromatography (GC) and Liquid Chromatography (LC) are the primary techniques for the quantification of this compound and 2,4-D acid.

-

Gas Chromatography with Electron Capture Detector (GC-ECD):

-

Derivatization: 2,4-D acid is not sufficiently volatile for GC analysis and requires derivatization to a more volatile ester form (e.g., methyl ester).[14][15]

-

Column: A non-polar capillary column is typically used for separation.

-

Detector: The ECD is highly sensitive to halogenated compounds like 2,4-D and its derivatives.[14]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Advantages: This technique offers high sensitivity and selectivity and can analyze polar compounds like 2,4-D acid without the need for derivatization.[16]

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used for the detection of 2,4-D acid.

-

Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation.

-

Mandatory Visualization

Microbial Degradation Pathway of 2,4-D

The primary route of 2,4-D degradation in soil is through microbial activity. The pathway is initiated by the cleavage of the ether linkage, followed by the hydroxylation and subsequent cleavage of the aromatic ring. This process is mediated by a series of enzymes encoded by the tfd genes.

Caption: The enzymatic pathway for the microbial degradation of 2,4-D in soil.

Experimental Workflow for Soil Persistence Study

The following diagram illustrates the logical flow of a typical soil persistence study for this compound.

Caption: A flowchart outlining the key steps in a soil persistence study.

References

- 1. 24d.info [24d.info]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dissipation and residue of this compound in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. apvma.gov.au [apvma.gov.au]

- 9. wsdot.wa.gov [wsdot.wa.gov]

- 10. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]

- 11. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. lcms.cz [lcms.cz]

Preliminary Toxicity of 2,4-D Isooctyl Ester to Aquatic Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely utilized herbicide for the control of broadleaf weeds in various agricultural and environmental settings. It is available in several chemical forms, including acids, amine salts, and esters. The isooctyl ester of 2,4-D is a common formulation known for its efficacy. However, the introduction of 2,4-D formulations into aquatic ecosystems, either through direct application for aquatic weed control, runoff, or spray drift, raises concerns about its potential toxicity to non-target aquatic organisms. This technical guide provides a summary of preliminary toxicity studies of 2,4-D isooctyl ester on aquatic life, focusing on quantitative toxicity data, experimental protocols, and an overview of the potential mechanisms of toxicity. It is established that ester formulations of 2,4-D are generally more toxic to fish and aquatic invertebrates than the acid or salt forms.[1][2][3][4] This increased toxicity is likely due to the greater absorption rates of the more lipophilic esters through the gills of fish, where they are then hydrolyzed to the parent acid form.[4]

Data Presentation: Aquatic Toxicity of 2,4-D Formulations

The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound and other 2,4-D formulations to various aquatic organisms.

Table 1: Acute Toxicity of this compound to Freshwater Fish

| Species | Common Name | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |

| Oncorhynchus mykiss | Rainbow Trout | 96 hours | LC50 | >180 | [5] |

| Lepomis macrochirus | Bluegill Sunfish | - | TLm | - | [6] |

| Pimephales promelas | Fathead Minnow | - | - | - | [7] |

Table 2: Chronic Toxicity of 2,4-D Esters to Freshwater Fish

| Species | Common Name | Exposure Duration | Endpoint | Concentration (mg/L) | 2,4-D Form | Reference |

| Pimephales promelas | Fathead Minnow | - | NOEC | 2 | Isooctyl ester | [8] |

| Pimephales promelas | Fathead Minnow | 32 days | NOEC | 0.12 (acid equivalent) | Ethylhexyl ester | [1] |

Table 3: Acute and Chronic Toxicity of 2,4-D Esters to Aquatic Invertebrates

| Species | Common Name | Exposure Duration | Endpoint | Concentration (mg/L) | 2,4-D Form | Reference |

| Daphnia magna | Water Flea | 48 hours | LC50 | 5.2 (acid equivalent) | Ester (unspecified) | [1] |

| Daphnia magna | Water Flea | 21 days | NOEC | 0.0015 (acid equivalent) | Ethylhexyl ester | [1] |

Table 4: Toxicity of 2,4-D Esters to Aquatic Plants and Algae

| Species | Common Name | Exposure Duration | Endpoint | Concentration (mg/L) | 2,4-D Form | Reference |

| Skeletonema costatum | Marine Diatom | 5 days | EC50 | 0.23 (acid equivalent) | Ethylhexyl ester | [1] |

| Lemna gibba | Duckweed | 14 days | EC50 | 0.5 (acid equivalent) | Ethylhexyl ester | [1] |

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized testing methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and comparability of ecotoxicological data.

Acute Toxicity Test for Fish (Following OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

1. Test Organisms: Commonly used species include rainbow trout (Oncorhynchus mykiss) and bluegill sunfish (Lepomis macrochirus).[6][7] Young, healthy fish of a standard size are used.[9]

2. Test Conditions:

- System: Static, semi-static, or flow-through systems can be used. Static systems, where the test solution is not renewed, are simpler but may not be suitable for volatile or unstable substances.[5]

- Water: Reconstituted or natural water of known quality is used. Parameters such as temperature, pH, and dissolved oxygen are maintained within narrow limits.

- Temperature: Maintained at a species-appropriate level (e.g., 12-18°C for rainbow trout).

- Loading: The biomass of fish per volume of test solution is kept low to avoid depletion of dissolved oxygen and accumulation of waste products.

3. Procedure:

- Fish are acclimated to the test conditions for a specified period.

- A range of test concentrations and a control group are prepared.

- Fish are randomly distributed among the test chambers.

- Observations of mortality and sublethal effects are made at regular intervals (e.g., 24, 48, 72, and 96 hours).

- The LC50 is calculated using appropriate statistical methods.

Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)

This test evaluates the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within a 48-hour period.

1. Test Organisms: Young daphnids (<24 hours old) from a healthy laboratory culture are used.

2. Test Conditions:

- System: Static test.

- Water: Defined culture medium.

- Temperature: Maintained at 20 ± 1°C.

- Light: A 16-hour light/8-hour dark cycle is provided.

3. Procedure:

- Daphnids are exposed to a series of test concentrations and a control.

- The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

- The EC50 is calculated.

Algal Growth Inhibition Test (Following OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater algae, typically over a 72-hour period.

1. Test Organisms: Exponentially growing cultures of a green alga, such as Scenedesmus subspicatus or Raphidocelis subcapitata, are used.

2. Test Conditions:

- System: Static test in flasks or microplates.

- Medium: A nutrient-rich growth medium.

- Temperature: Maintained at 21-24°C.

- Light: Continuous, uniform illumination.

3. Procedure:

- A series of test concentrations and a control are inoculated with a low density of algal cells.

- The growth of the algae is measured daily by cell counts, fluorescence, or other appropriate methods.

- The concentration that inhibits growth by 50% (EC50) is determined.

Mandatory Visualizations

Experimental Workflow for Acute Fish Toxicity Testing

Caption: Workflow for a standard acute fish toxicity test.

Potential Toxicological Pathways of 2,4-D in Fish

Caption: Potential mechanisms of 2,4-D toxicity in fish.

Mechanisms of Toxicity

The primary mode of action of 2,4-D in target plants is as a synthetic auxin, leading to uncontrolled cell growth and ultimately, plant death.[4][9] In aquatic animals, the mechanisms of toxicity are more complex and not fully elucidated. However, preliminary studies suggest several potential pathways:

-

Neurotoxicity: Studies have indicated that 2,4-D can have neurotoxic effects in fish.[10] Exposure has been shown to reduce neural activity in the optic tectum of larval zebrafish, leading to decreased prey capture ability.[10] Another study on the neotropical fish Cnesterodon decemmaculatus observed behavioral changes such as slowness in motion and abnormal swimming following exposure to a 2,4-D-based herbicide.[11]

-

Endocrine Disruption: There is evidence to suggest that 2,4-D may act as an endocrine disrupting chemical in fish.[12] Chronic exposure to a commercial 2,4-D formulation was found to alter the expression of genes involved in hormone reception and steroidogenesis along the hypothalamic-pituitary-gonadal-liver (HPGL) axis in fathead minnows.[12] Furthermore, a study on juvenile fathead minnows exposed to 2,4-D showed a reduced cortisol response to stress.[10]

-

Oxidative Stress: Exposure to 2,4-D has been linked to the induction of oxidative stress in fish. This can lead to cellular damage and has been implicated in the genotoxic effects of the herbicide.[11]

Conclusion

The available data indicate that this compound, like other ester formulations of 2,4-D, poses a significant toxicological risk to aquatic life, often at concentrations lower than the acid or amine salt forms. The toxicity varies depending on the species, life stage, and the specific endpoint being measured. While standardized protocols for aquatic toxicity testing provide a framework for assessing these risks, further research is needed to fully understand the sublethal effects and the specific signaling pathways affected by this compound in a wider range of aquatic organisms. This knowledge is crucial for developing accurate environmental risk assessments and for guiding the responsible use of this herbicide to minimize its impact on aquatic ecosystems.

References

- 1. 4.10 2,4-D and its salts and esters (E) [fao.org]

- 2. waterquality.gov.au [waterquality.gov.au]

- 3. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 6. seafwa.org [seafwa.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. sicb.org [sicb.org]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]